Product packaging for fau protein(Cat. No.:CAS No. 148266-62-0)

fau protein

Cat. No.: B1176721
CAS No.: 148266-62-0
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Description

The Fau protein is the product of the FAU gene, a ubiquitously expressed cellular homolog of the viral fox sequence found in the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) . It is synthesized as a fusion protein consisting of the ubiquitin-like protein FUBI at the N-terminus and the ribosomal protein eS30 (also known as RPS30) at the C-terminus . This fusion protein undergoes post-translational processing, where the FUBI moiety is cleaved off by the deubiquitinase USP36, a step that is crucial for the final maturation of the 40S ribosomal subunit . The cleavage, which depends on an intact C-terminal diglycine motif in FUBI, allows the proper incorporation and function of the eS30 protein into the ribosome, enabling its role in protein synthesis . Beyond its fundamental role as a component of the small ribosomal subunit, this compound has significant research value as a regulator of apoptosis and a candidate tumour suppressor . Studies demonstrate that Fau regulates apoptosis in human cells through an essential role for the pro-apoptotic Bcl-2 family member, Bcl-G . Ectopic expression of FAU increases basal apoptosis, while its silencing attenuates apoptosis induced by stressors like UV irradiation . The down-regulation of FAU gene expression is observed in several human cancers, including breast, prostate, and ovarian tumours, and is strongly associated with poor prognosis in breast cancer, highlighting its importance in cancer biology research . Furthermore, the released ribosomal protein S30 has been reported to display antimicrobial activity . This reagent is specifically designed for use in fundamental scientific research, such as investigating the mechanisms of ribosome biogenesis, programmed cell death, and cancer development. This product is designated "For Research Use Only." Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

148266-62-0

Molecular Formula

C8H9BrN2O

Synonyms

fau protein

Origin of Product

United States

Molecular Architecture and Transcriptional Regulation of the Fau Gene

Genomic Organization and Transcriptional Unit of the FAU Gene

The organization of the FAU gene appears to be conserved throughout metazoan evolution, with studies in marine sponges showing a similar structure to the human FAU gene. mdpi.com

Gene Locus and Chromosomal Mapping

The human FAU gene has been assigned to a subregion of chromosome 11q13. nih.govatlasgeneticsoncology.orgcapes.gov.br This localization was determined using fluorescence in situ hybridization and confirmed with somatic cell hybrids. nih.gov Further fine mapping placed FAU close to the skeletal muscle glycogen (B147801) phosphorylase gene (PYGM) in a region known to contain several oncogenes and putative tumor suppressor genes like MEN1 and ST3. nih.govcapes.gov.br The mouse Fau gene is located on chromosome 19. nih.gov

Exon-Intron Architecture of the FAU Gene

The human FAU gene consists of five exons and four introns. nih.gov The genomic structure of the mouse Fau gene is similar, also containing five exons, with the first exon being untranslated. nih.gov The most conserved intron position across different species separates the UBQ (ubiquitin-like) and RPS30 domains of the FAU gene. mdpi.com The length of this intron can vary significantly between species. mdpi.com

Table 1: Exon-Intron Structure of Human FAU Gene

FeatureNumber
Exons5
Introns4

Transcriptional Regulation of FAU Protein Expression

Transcriptional regulation of gene expression is a complex process involving the interplay of various cis-regulatory elements and trans-acting transcription factors. youtube.comnih.govfau.eu

Promoter and Enhancer Elements Influencing FAU Gene Transcription

The promoter region of the FAU gene exhibits characteristics of a housekeeping gene. nih.gov It typically lacks a well-defined TATA box but contains a polypyrimidine initiator sequence flanked by regions with high GC content. nih.gov The 5' end of the mRNA transcript is located at the polypyrimidine initiator site. nih.gov The FAU gene promoter contains several regulatory elements, including potential binding sites for various transcription factors. genecards.orgatlasgeneticsoncology.org Enhancers are also cis-regulatory elements that can influence transcription from a promoter, sometimes located at a considerable distance from the gene. youtube.comyoutube.comwikipedia.org

Table 2: Potential Transcription Factor Binding Sites in the FAU Gene Promoter (Based on Predicted Sites)

Transcription Factor
AP-1
ATF
ATF-2
ATF6
c-Jun
FOXO4
GR
GR-alpha
GR-beta
IRF-1
Max
c-Myc

Note: This table lists potential binding sites identified through computational analysis and does not necessarily indicate confirmed binding or regulatory activity.

Transcriptional Factor Networks Modulating FAU Expression (e.g., AP-1, IRF-1, Max, c-Myc)

The expression of the FAU gene can be modulated by networks of transcriptional factors. Factors such as AP-1, IRF-1, Max, and c-Myc have been implicated in the transcriptional regulation of various genes, and their potential binding sites have been identified in the FAU promoter region. nih.govgenecards.orgatlasgeneticsoncology.orgontosight.airesearchgate.netnih.gov

AP-1 (Activator Protein 1) is a transcription factor composed of dimers of proteins belonging to the Jun, Fos, and ATF families, involved in various cellular processes including proliferation, differentiation, and apoptosis. nih.gov IRF-1 (Interferon Regulatory Factor 1) is a transcription factor that plays a role in the induction of type I interferons and other immune-related genes. Max (MYC Associated Factor X) is a transcription factor that forms heterodimers with MYC or MAD proteins, influencing transcription as either an activator or repressor depending on the partner. activemotif.comresearchgate.net c-Myc is a well-known transcription factor that regulates the expression of a wide range of genes involved in cell growth, proliferation, and apoptosis, often by forming a complex with MAX and binding to E-box sequences. activemotif.combiorxiv.orgfrontiersin.org The presence of potential binding sites for these factors in the FAU promoter suggests they may play a role in regulating FAU expression, although the precise nature and extent of this regulation require further investigation.

Post-Transcriptional Processing of FAU Transcripts

Post-transcriptional processing of FAU transcripts involves steps that occur after the initial RNA molecule is transcribed from the DNA template. This includes processes such as splicing, which removes introns and joins exons to form the mature messenger RNA (mRNA), and mechanisms that affect mRNA stability and degradation. nih.gov

Alternative Splicing Isoforms of FAU mRNA

Alternative splicing is a crucial mechanism that allows a single gene to produce multiple mRNA transcripts and, consequently, different protein isoforms. fau.deexlibrisgroup.com The FAU gene has been reported to have multiple transcripts (splice variants). ensembl.org While specific details on the functional implications of different alternative splicing isoforms of FAU mRNA are not extensively provided, the existence of nine transcripts (splice variants) for the human FAU gene is noted. ensembl.org Alternative splicing events are known to be critical in various biological processes and can be altered in disease states. fau.deexlibrisgroup.comnih.gov Research in other contexts highlights the complexity and significance of alternative splicing in shaping the proteome and influencing cellular function. fau.deexlibrisgroup.comnih.gov

Translational Control and Post Translational Modifications of Fau Protein

Mechanisms of FAU Protein Translation

The translation of the FAU gene results in a single polypeptide chain containing both the FUBI and RPS30 domains. genecards.orgnovusbio.comwikipedia.org As a ribosomal protein gene, FAU translation is likely coordinated with the synthesis of other ribosomal components to ensure proper stoichiometry for ribosome assembly.

Ribosomal Recruitment and Initiation of FAU Translation

Ribosomal protein genes, including FAU, often contain a 5′-terminal oligopyrimidine (TOP) tract in their mRNA. nih.gov This motif is a cis-regulatory element known to play a role in translational control, particularly in vertebrates. nih.gov The TOP motif can influence the binding of translational regulatory proteins or the translational machinery to the mRNA, thereby affecting ribosomal recruitment and the initiation of translation. nih.gov The presence of a TOP motif in the FAU promoter suggests that its translation initiation is likely regulated in a manner similar to other ribosomal proteins, potentially linked to cellular growth and metabolic status. nih.gov Ribosomal recruitment and translation initiation generally involve the assembly of the 43S preinitiation complex, which includes the 40S ribosomal subunit and various eukaryotic initiation factors (eIFs), followed by binding to the mRNA cap structure. qiagen.comcsic.es While specific details for this compound's ribosomal recruitment are not extensively detailed in the provided context, its nature as a ribosomal fusion protein implies its mRNA is subject to the general mechanisms of ribosomal protein mRNA translation.

Translational Efficiency and Regulatory Elements

Translational efficiency (TE) refers to how effectively an mRNA is translated into protein. The TE of ribosomal protein genes can be coordinately regulated, and this covariation in TE across different cell types is a conserved principle in mammalian transcriptomes. nih.gov While ribosomal protein genes are often omitted in broad TE studies, FAU has been included as a representative example, suggesting its TE can be analyzed in this context. nih.gov The presence of regulatory elements like the TOP motif in the FAU gene promoter indicates mechanisms for controlling its translational efficiency in response to cellular needs. nih.gov Changes in ribosome protein transcript levels and composition have been observed in various conditions, including cancer, suggesting that translational regulation of ribosomal proteins, including FAU, can be altered. escholarship.org

Post-Translational Modifications (PTMs) of this compound

Following translation, the FAU fusion protein undergoes crucial post-translational modifications, primarily proteolytic cleavage, which are essential for the function of its RPS30 component. elifesciences.orgnih.govgenecards.orgabcam.com Other PTMs like ubiquitination and phosphorylation may also play regulatory roles.

Proteolytic Cleavage of FUBI from RPS30 by USP36

A key post-translational modification of the this compound is the proteolytic cleavage of the N-terminal FUBI domain from the C-terminal RPS30 domain. elifesciences.orgnih.govgenecards.orgabcam.com This processing is mediated by the deubiquitinase USP36. elifesciences.orgnih.govgenecards.orgabcam.comresearchgate.netethz.ch The cleavage occurs before the assembly of RPS30 into pre-40S ribosomal particles and is a critical step for the final maturation of these subunits. genecards.orgabcam.com Studies using non-cleavable FUBI-eS30 mutants have shown that the persistence of FUBI on nascent 40S subunits impairs late cytoplasmic maturation steps, affecting the proper function of 40S subunits in translating polysomes. elifesciences.orgnih.gov In vitro processing assays have confirmed that purified USP36 can cleave FUBI-eS30. elifesciences.orgnih.gov Depletion of USP36 in cells leads to the accumulation of uncleaved FUBI-eS30, further supporting its role as the primary protease responsible for this cleavage. elifesciences.orgnih.gov

The cleavage site in FUBI-eS30 is analogous to the sites cleaved in linear ubiquitin fusion proteins by ubiquitin-like proteases (ULPs), often involving a C-terminal diglycine motif in the ubiquitin-like domain. nih.gov Mutation of this motif in FUBI-eS30 can impair cleavage. nih.gov USP36's catalytic activity is required for FUBI-eS30 processing in vivo. elifesciences.org

Ubiquitination Pathways (e.g., lack of typical polyubiquitination sites in FUBI)

While FUBI is a ubiquitin-like protein, it notably lacks the typical lysine (B10760008) residues that participate in the formation of polyubiquitin (B1169507) chains. genecards.orguniprot.org This structural feature suggests that FUBI itself is not a substrate for typical polyubiquitination. However, FUBI does contain a C-terminal di-glycine signature after its proteolytic separation from RPS30, which theoretically could allow it to be conjugated onto target proteins, similar to ubiquitin conjugation. genecards.org The role of ubiquitination in the context of the FAU fusion protein primarily pertains to the activity of USP36, a deubiquitinase, which cleaves the fusion protein. elifesciences.orgnih.govgenecards.orgabcam.comresearchgate.netethz.ch Ubiquitination is a crucial post-translational modification that regulates various cellular processes, including protein degradation and the control of translation. csic.es Deubiquitinating enzymes like USP36 reverse ubiquitination. USP36 has been implicated in the deubiquitination of other nucleolar proteins and plays a role in processes like cell growth and potentially apoptosis by deubiquitinating targets such as cIAP1 and survivin. citeab.comnih.govwikipedia.org While FUBI itself may not be polyubiquitinated, the process of its removal by a deubiquitinase highlights the intricate interplay between ubiquitin-related pathways and this compound maturation.

Phosphorylation Sites and Kinase/Phosphatase Regulation

Information regarding specific phosphorylation sites on the this compound (both FUBI and RPS30 components) and their regulation by kinases and phosphatases is less extensively documented in the provided search results compared to the proteolytic cleavage by USP36. However, post-translational modifications, including phosphorylation, are known to regulate translation and the function of ribosomal proteins. qiagen.comescholarship.org Ribosomes can be altered post-translationally through phosphorylation and ubiquitination. escholarship.org While the search results mention that modification sites for FAU are listed in databases like PhosphoSitePlus and neXtProt genecards.org, specific details about these phosphorylation events and the kinases or phosphatases involved are not provided within the snippets. Further research would be needed to fully characterize the phosphorylation landscape of the this compound and its functional implications.

Acetylation, Methylation, and Other Covalent Modifications

Post-translational modifications (PTMs) are critical regulatory mechanisms that diversify protein function by altering their structure, stability, localization, and interactions uniprot.orgrcsb.orgnih.gov. Acetylation, the addition of an acetyl group, typically from Acetyl-CoA, occurs on lysine residues and the N-terminus of proteins, often influencing protein-protein and protein-DNA interactions and playing roles in transcriptional regulation and metabolism uniprot.orgrcsb.orgwikipedia.org. Methylation involves the addition of methyl groups, commonly from S-adenosylmethionine (SAM), to lysine or arginine residues, impacting protein-nucleic acid interactions, protein-protein interactions, and signaling pathways uniprot.orgrcsb.orgnih.gov.

While acetylation and methylation are widespread PTMs found on numerous proteins, including ribosomal proteins and those involved in ubiquitin pathways, specific detailed research findings on acetylation or methylation sites and their functional consequences directly on the this compound itself are not extensively documented in the readily available literature. Ribosomal proteins, in general, are known to undergo various PTMs that can affect ribosome assembly and function, and ubiquitin-like proteins can also be targets of diverse modifications uniprot.orgrcsb.orgnih.gov. However, specific studies focusing on these particular covalent modifications of FAU beyond its primary processing event are limited in the search results.

Other covalent modifications can include phosphorylation, glycosylation, lipidation, and oxidation, among many others uniprot.orgrcsb.org. These modifications contribute to the complexity of protein regulation and can have profound effects on protein behavior. While the potential exists for this compound to be subject to such modifications given its dual nature as a ribosomal component and a ubiquitin-like fusion protein, specific experimental evidence detailing these "other" covalent modifications on FAU was not a primary finding in the conducted searches. The UniProt entry for human FAU (P62861) indicates potential modification sites listed in databases like PhosphoSitePlus and neXtProt, suggesting the possibility of various PTMs, including phosphorylation and glycosylation, although specific research elaborating on these for FAU was not retrieved in detail genecards.orguniprot.orgtsinghua-gd.org.

SUMOylation and Neddylation Events

SUMOylation is a process involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins (SUMO1, SUMO2, SUMO3) to target proteins genome.jporigene.com.cn. This modification is mediated by a cascade of enzymes (E1, E2, and E3) and is reversible, regulated by de-SUMOylating enzymes genome.jp. SUMOylation is known to influence protein localization, stability, transcriptional regulation, and interaction with other proteins rcsb.orggenome.jpuniprot.org.

Neddylation is an analogous process where the ubiquitin-like protein NEDD8 is conjugated to target proteins, primarily cullins, which are components of Cullin-RING E3 ubiquitin ligases (CRLs) genome.jporigene.com.cnnih.gov. Like SUMOylation, neddylation involves a specific enzymatic cascade (E1, E2, E3) and is crucial for the activation of CRLs, thereby regulating the ubiquitination and degradation of numerous substrate proteins origene.com.cnuniprot.orgnih.gov. NEDD8 can also modify non-cullin substrates, affecting their localization and function genome.jp.

While both SUMOylation and neddylation are significant regulatory PTMs within the cell, specific research directly demonstrating SUMOylation or neddylation of the this compound itself was not prominently found in the search results. FAU contains a ubiquitin-like domain (FUBI), and FUBI is itself classified as a ubiquitin-like protein genecards.orguniprot.orgnih.gov. The primary known processing of FAU involves the cleavage of the FUBI domain from eS30 by the deubiquitinase USP36, a critical step for the maturation and function of the 40S ribosomal subunit tsinghua-gd.orgelifesciences.orgrcsb.org. This cleavage event is a form of proteolytic processing related to the ubiquitin system, but it is distinct from the conjugation of SUMO or NEDD8 to FAU. Although the FUBI domain has a C-terminal di-glycine signature after cleavage and could theoretically be conjugated onto target proteins, direct evidence of SUMO or NEDD8 conjugation to this compound was not a key finding genecards.orguniprot.org.

Impact of PTMs on this compound Conformation and Function

PTMs can significantly impact protein conformation and function by altering their size, charge, hydrophobicity, and ability to interact with other molecules uniprot.orgrcsb.orgnih.govstring-db.orguu.nl. These changes can lead to altered protein stability, enzymatic activity, subcellular localization, and participation in signaling pathways uniprot.orgrcsb.orgnih.gov.

For the this compound, the most well-characterized PTM with a clear impact on its function is the proteolytic cleavage of the FUBI domain from the ribosomal protein S30 by the deubiquitinase USP36 tsinghua-gd.orgelifesciences.orgrcsb.org. This cleavage is not merely a processing step but is essential for the final maturation of the 40S ribosomal subunit tsinghua-gd.orgelifesciences.org. The presence of the uncleaved FUBI moiety on eS30 appears to impede the proper function of the 40S subunit in translation elifesciences.org. This suggests that the conformation of the FAU fusion protein, with the FUBI domain attached, is functionally distinct from that of the cleaved ribosomal protein S30 integrated into the mature ribosome. The removal of FUBI likely induces conformational changes or frees interaction surfaces on eS30 that are necessary for its role in protein synthesis.

Protein Stability: PTMs can target proteins for degradation or protect them from proteolysis uniprot.orgrcsb.org.

Subcellular Localization: Modifications can dictate where a protein resides and functions within the cell uniprot.orgrcsb.org.

Interaction with other molecules: PTMs can create or abolish binding sites for other proteins, RNA, or DNA uniprot.orgrcsb.orgmetabolomicsworkbench.org.

Intracellular Localization and Trafficking Dynamics of Fau Protein

Subcellular Compartmentalization of FAU Protein

This compound and its cleaved products are found in multiple cellular compartments, reflecting their involvement in both ribosomal and non-ribosomal functions. Studies utilizing techniques such as confocal laser scanning microscopy and analysis of protein databases have revealed a complex distribution pattern. nih.govelifesciences.orgidrblab.cn

Cytoplasmic Distribution and Dynamics

The cytoplasm is a primary location for this compound, particularly the eS30 component, as it is a constituent of the 40S ribosomal subunit. wikipedia.orguniprot.orguniprot.org Within the cytoplasm, FAU proteins are dispersed and can be associated with translating ribosomes. wikipedia.org The cytoplasmic pool of FAU is dynamic, participating in protein synthesis as part of the translational machinery. wikipedia.orguniprot.org While primarily ribosomal, off-ribosomal functions of ribosomal proteins, including eS30, in the cytoplasm have also been noted.

Table 1: Reported Cytoplasmic Localizations of this compound

Localization DetailSource Type
Dispersed throughout the cytoplasmConfocal microscopy in HEK293T and HeLa cells
Associated with translating ribosomesGeneral ribosomal protein function
Cytosolic ribosomeUniProtKB, FlyBase
Cytosolic small ribosomal subunitUniProtKB

Nuclear Localization and Export Mechanisms

This compound is also found in the nucleus, including the nucleolus. nih.govelifesciences.orgidrblab.cn The presence of FAU in the nucleus is consistent with the process of ribosome biogenesis, which begins in the nucleolus and continues in the nucleoplasm before subunits are exported to the cytoplasm. A fraction of FAU has been observed to localize in the nucleus and is associated with transcription sites, suggesting potential extraribosomal functions in transcriptional regulation.

Nuclear export of ribosomal subunits and associated factors, including components that may include or interact with FAU or eS30, is a tightly regulated process. The CRM1 (XPO1) export pathway is known to be involved in the nuclear export of pre-40S ribosomal subunits. Inhibition of CRM1-mediated nuclear export can lead to the accumulation of ribosomal biogenesis factors in the nucleoplasm. This suggests that FAU or its associated pre-ribosomal particles likely utilize this pathway for translocation from the nucleus to the cytoplasm.

Table 2: Reported Nuclear Localizations of this compound

Localization DetailSource Type
NucleusUniProtKB, GO_Central, COMPARTMENTS, Human Protein Atlas
NucleoliHuman Protein Atlas
NucleoplasmReactome, Wikipedia

Mitochondrial and Endoplasmic Reticulum Associations (if applicable)

Associations of this compound with mitochondria and the endoplasmic reticulum (ER) have also been reported, although sometimes with lower confidence in database annotations. nih.govelifesciences.orgidrblab.cn While the primary roles of FAU are linked to ribosomes in the cytoplasm and nucleus, potential interactions or transient associations with these organelles could be related to specific cellular processes or stress responses. For instance, ribosomal proteins have been implicated in various extraribosomal functions, including apoptosis, which can involve mitochondria. The ER is involved in protein synthesis and folding, and ribosomal components might transiently interact with the ER membrane during translation of certain proteins. wikipedia.org

Table 3: Reported Mitochondrial and Endoplasmic Reticulum Associations of this compound

Localization DetailSource TypeConfidence Level (where available)
MitochondrionCOMPARTMENTS, Human Protein AtlasLower confidence (1 star), Text mining (2.9 Z-score)
Endoplasmic reticulumHuman Protein Atlas, COMPARTMENTSLower confidence (1 star)

Mechanisms Governing this compound Transport and Targeting

The precise mechanisms governing the transport and targeting of this compound to its various intracellular destinations are areas of ongoing research. Given its presence in both the nucleus and cytoplasm and its role in ribosome biogenesis, active transport mechanisms are likely involved.

Signal Sequences and Internal Targeting Motifs

Proteins destined for the nucleus often contain nuclear localization signals (NLSs), while those exported from the nucleus may have nuclear export signals (NESs). Although specific NLS or NES sequences within this compound are not extensively characterized in the provided search results, the nuclear import of ribosomal proteins is generally mediated by importins, recognizing NLS sequences. Similarly, nuclear export, particularly of ribosomal subunits, is often facilitated by exportins like CRM1, which recognizes NES sequences. The presence of FAU in both compartments and its dynamic movement suggest the involvement of such signal-mediated transport mechanisms. While a study on a different protein (ELL2) identified a bipartite NLS using in silico analysis and mutational studies, this highlights the methods used to identify such motifs, which could be applied to FAU.

Chaperone-Mediated Trafficking Pathways

Chaperone proteins play crucial roles in protein folding, assembly, and trafficking. In the context of ribosomal protein biogenesis and transport, chaperones are involved in guiding ribosomal proteins and pre-ribosomal particles through the assembly pathway. The FUBI domain of the FAU fusion protein has been suggested to potentially act as an in cis chaperone, limiting the aggregation of the unfolded and positively charged eS30 domain prior to cleavage and incorporation into the ribosome. This chaperone-like activity could be important for the proper folding and trafficking of the eS30 component. Additionally, chaperone-mediated autophagy (CMA) is a pathway involved in the degradation of cytosolic proteins, utilizing chaperone proteins to transport substrates to lysosomes. While not directly linked to FAU trafficking in the provided results, this illustrates a mechanism where chaperones facilitate targeted protein movement. Mitochondrial chaperone-mediated protein transport has also been linked to the formation of mitochondrial-derived vesicles for removing damaged proteins. The potential involvement of chaperones in FAU trafficking, beyond the suggested in cis role of FUBI, warrants further investigation.

Regulated Movement and Turnover of this compound within Cellular Compartments

The intracellular fate and abundance of this compound are subject to intricate regulatory mechanisms involving both directed movement between cellular compartments and controlled degradation pathways. FAU, which exists as a fusion protein of a ubiquitin-like domain (FUBI) and ribosomal protein S30 (eS30), is initially synthesized in the cytoplasm. The uncleaved FUBI-eS30 fusion protein must then translocate from the cytoplasm to the nucleus for processing. elifesciences.org

Processing of the FUBI-eS30 fusion protein, which is essential for 40S ribosomal subunit maturation, is dependent on the deubiquitinating enzyme USP36. elifesciences.org USP36 is localized in the nucleoli, indicating that the cleavage of FUBI from eS30 occurs within this nuclear compartment. elifesciences.org Studies have shown that upon depletion of USP36, the uncleaved FUBI-eS30 fusion protein accumulates in cells, demonstrating the critical role of USP36 in this processing step in vivo. elifesciences.org During its intracellular transport, the folded FUBI moiety may function as an intramolecular chaperone, potentially preventing the aggregation of the unstructured and positively charged eS30 domain. elifesciences.org

While eS30 becomes an integral component of mature ribosomes, the fate and function of the cleaved FUBI domain are less clear, although it shares sequence similarity with ubiquitin and retains the C-terminal G-G dipeptide required for isopeptide bond formation. atlasgeneticsoncology.org However, FUBI lacks internal lysine (B10760008) residues, particularly lysine-48, which are typically involved in forming polyubiquitin (B1169507) chains that target proteins for proteasomal degradation. atlasgeneticsoncology.org Consequently, FUBI is considered unlikely to play a direct role analogous to ubiquitin in conventional proteasomal degradation pathways. atlasgeneticsoncology.org

Despite FUBI's apparent lack of a canonical role in proteasome-mediated degradation, the this compound and its components are subject to turnover. Protein turnover, the balance between synthesis and degradation, is a fundamental process for maintaining cellular homeostasis and allowing rapid responses to stimuli. nih.gov Cellular proteins are continuously synthesized and degraded, with half-lives spanning a wide range. nih.govexlibrisgroup.com

Research indicates that this compound can interact with the autophagy adaptor protein p62 (also known as SQSTM1). researchgate.net This interaction suggests a role for FAU in autophagic degradation pathways. researchgate.net In macrophages, p62 has been shown to capture certain cytosolic proteins, including the ribosomal protein rpS30 precursor FAU and ubiquitin, and deliver them to conventional autophagic organelles for lysosomal degradation. researchgate.net This process can lead to the production of small fragments (cryptides) with antimicrobial properties. researchgate.net The delivery of FAU to these organelles suggests it undergoes degradation via the lysosomal pathway, although potentially with slower kinetics compared to ubiquitin conjugates and p62. researchgate.net

Furthermore, studies investigating proteins involved in the processing of mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), specifically the F508del-CFTR mutation, have identified FAU as a regulator. nih.govnih.gov High-throughput screening revealed that silencing of FAU increased the plasma membrane targeting and function of F508del-CFTR. nih.govnih.gov Investigation into this mechanism suggested a preferential physical interaction of FAU with the mutant CFTR, leading to its degradation. nih.govnih.gov This finding indicates that FAU can influence the degradation of specific client proteins, potentially through mechanisms involving direct interaction and targeting for degradation pathways, although the precise pathway (e.g., proteasomal or lysosomal) in this context requires further elucidation. nih.govnih.gov

The turnover of proteins can be measured using techniques like dynamic Stable Isotope Labeling in Cell Culture (SILAC). nih.govnih.gov Studies employing such methods have substantiated the suspected proteolytic processing of the FAU fusion protein by revealing vastly different stabilities of its cleavage products. nih.govnih.gov This differential turnover of peptides can provide insights into post-translational processing and regulation. nih.govnih.gov

The regulated movement of FAU from the cytoplasm to the nucleus for processing by USP36 and its involvement in degradation pathways, including potential targeting by p62 for lysosomal degradation and interaction-dependent degradation of specific proteins like mutant CFTR, highlight the complex mechanisms controlling this compound levels and localization within the cell. These dynamics are crucial for its diverse cellular roles, including ribosome biogenesis and potential involvement in processes like apoptosis and immune responses. elifesciences.orgatlasgeneticsoncology.orgresearchgate.netnih.govnih.govnih.govfrontiersin.org

Molecular Interactions and Functional Partnerships of Fau Protein

Protein-Protein Interaction Networks of FAU Protein

The this compound, in both its fused and cleaved forms, participates in a complex network of protein-protein interactions that are fundamental to its cellular functions. These interactions are crucial for its roles in ribosome biogenesis, regulation of apoptosis, and other cellular pathways.

Several direct binding partners of the this compound have been identified, shedding light on its diverse functional roles within the cell.

Bcl-G: The FUBI domain of the this compound has been shown to covalently modify Bcl-G, a pro-apoptotic member of the B-cell lymphoma 2 (BCL-2) family. mdpi.comnih.gov This modification occurs through an isopeptide bond between the C-terminal glycine (B1666218) of FUBI and a lysine (B10760008) residue in Bcl-G. nih.gov This interaction is implicated in the regulation of UV-induced apoptosis. mdpi.com Downregulation of either FAU or Bcl-G has been shown to inhibit apoptosis. researchgate.netnih.gov

CFTR: The this compound has been identified as a regulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govnih.gov Specifically, FAU preferentially interacts with the mutant form of CFTR (F508del-CFTR), leading to its degradation. nih.govnih.gov Knockdown of FAU increases the plasma membrane targeting and function of F508del-CFTR, suggesting that FAU is part of the cellular machinery that recognizes and degrades misfolded proteins. nih.govnih.gov

RC3H1: The this compound, also known as monoclonal nonspecific suppressor factor-β (MNSFβ), interacts directly with the RING finger and CCCH-type zinc finger domain-containing protein 1 (RC3H1). nih.govfrontiersin.org This interaction is involved in regulating the production of tumor necrosis factor-alpha (TNF-α) in macrophages. frontiersin.orgnih.gov It is proposed that FAU may counteract the inhibitory effect of RC3H1 on TNF-α expression. frontiersin.org

Table 1: Direct Binding Partners of this compound and Their Functional Significance

Binding PartnerInteracting Domain of FAUFunctional Consequence of Interaction
Bcl-G FUBI (ubiquitin-like domain)Regulation of apoptosis. mdpi.comnih.govresearchgate.net
CFTR (mutant) Not specifiedPromotes degradation of mutant CFTR. nih.govnih.govnih.gov
RC3H1 Not specifiedRegulates TNF-α production in macrophages. nih.govfrontiersin.org

A primary role of the processed RPS30 component of the this compound is its incorporation into the 40S ribosomal subunit.

40S Ribosomal Subunit: The ribosomal protein S30 (RPS30), following its cleavage from the FUBI domain, is a structural constituent of the small 40S ribosomal subunit. uniprot.orggenecards.orguniprot.orgmedchemexpress.comcreativebiolabs.net It is essential for the assembly and proper function of this subunit, which plays a critical role in protein synthesis. uniprot.orgmedchemexpress.com The removal of FUBI from RPS30 is a crucial step for the final maturation of pre-40S particles. glygen.org The eS30 protein is located at the shoulder of the small ribosomal subunit, where it may interact with the mRNA phosphate (B84403) backbone. elifesciences.org

The structural details of how the this compound interacts with its partners are beginning to be understood. The FUBI domain of FAU shares structural similarities with ubiquitin, including a C-terminal diglycine motif that is crucial for its conjugation to other proteins. atlasgeneticsoncology.orgelifesciences.org However, FUBI lacks the key lysine residues that are typically involved in the formation of polyubiquitin (B1169507) chains, suggesting it does not function in the same way as ubiquitin in targeting proteins for degradation. uniprot.orgatlasgeneticsoncology.org

The crystal structure of an archaeal homolog of FAU, FAU-1, has revealed a homo-trimeric structure with distinct N-terminal and C-terminal domains. oup.comrcsb.org The N-terminal domain possesses RNA-binding ability. oup.comrcsb.org While this provides some insight, further research is needed to elucidate the specific interfaces between the human this compound and its various binding partners.

Interaction of this compound with Nucleic Acids

Beyond its interactions with other proteins, the this compound also engages with nucleic acids, further expanding its functional repertoire within the cell.

While the primary function of the RPS30 component is within the ribosome, some ribosomal proteins have been shown to have extraribosomal functions, including roles in DNA repair and transcription. The promoter of the FAU gene itself contains binding sites for transcription factors like c-Myc, suggesting a potential role in c-Myc-enhanced ribosomal biogenesis. nih.govresearchgate.net However, direct evidence for the this compound binding to DNA or being a stable component of chromatin is still emerging.

The this compound has confirmed RNA-binding capabilities and is a component of ribonucleoprotein (RNP) complexes. genecards.orguniprot.orguniprot.org

rRNA Binding: As a component of the 40S ribosomal subunit, the RPS30 part of the this compound inherently associates with ribosomal RNA (rRNA). string-db.org This interaction is fundamental to the structure and function of the ribosome.

mRNA Interaction: The eS30 protein is positioned in a way that it can interact with the mRNA phosphate backbone within the mRNA channel of the ribosome. elifesciences.org

Archaeal Homolog: Studies on the archaeal protein FAU-1 have demonstrated its ability to bind to AU-rich sequences in RNA loops and exhibit RNase activity, suggesting a role in rRNA processing and stability. oup.comebi.ac.uknih.gov This indicates that the RNA-binding function of FAU-related proteins is evolutionarily conserved.

The formation of RNP complexes is a key aspect of FAU's function, particularly in the context of its role in the ribosome. uniprot.orgnih.gov

Interactions with Other Biomolecules (e.g., Lipids, Metabolites)

The direct interaction of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) protein with lipids and metabolites is not extensively documented in current scientific literature. However, its fundamental roles as a ribosomal protein and a ubiquitin-like modifier place it at the crossroads of major cellular metabolic pathways, suggesting a close, albeit indirect, relationship with these biomolecules.

The N-terminal portion of FAU is a ubiquitin-like protein (Ubl) called FUBI. ontosight.aigenecards.org While some Ubls are known to be conjugated to lipids to regulate cellular processes, there is currently no evidence that FUBI undergoes such modification. acs.org Studies indicate that although FUBI is released from the eS30 ribosomal protein by proteolytic cleavage and possesses the C-terminal diglycine motif typical for conjugation, it is not known to be attached to other substrates. genecards.orgacs.orgelifesciences.org Its functional interactions appear to be primarily with other proteins. For instance, the FUBI domain has been shown to interact with the ubiquitin-binding associated (UBA) domain of the p62 protein, an adaptor protein crucial for autophagy, a process that involves the degradation of cellular components, including lipid droplets. researchgate.net This interaction suggests an indirect link to lipid metabolism through the regulation of autophagic pathways.

Table 1: Interactions of this compound with Other Biomolecules

Interacting Biomolecule ClassSpecific ExamplesNature of InteractionSupporting Evidence
ProteinsRibosomal Proteins, p62, Bcl-G, mutant CFTRComponent of 40S ribosomal subunit; Direct binding (FUBI-p62 UBA); Regulation of apoptosis; Role in protein degradation pathway.Co-purification with ribosomal components; Immunoprecipitation and molecular modeling studies. researchgate.net
LipidsNot documentedNo direct binding has been reported. Indirectly related via its role in autophagy, which degrades lipid droplets.Inferred from its interaction with the autophagy adaptor protein p62. researchgate.net
MetabolitesATP, GTPNo direct binding has been reported. Operates in a metabolite-rich environment (ribosome) and is part of a highly energy-dependent process.Inferred from its function in protein synthesis.

Functional Consequences of this compound Interactions on Cellular Processes

The interactions of the this compound, both as a full-length fusion and as its cleaved components (FUBI and ribosomal protein eS30), have significant consequences for fundamental cellular processes, including protein synthesis, apoptosis, and protein quality control.

Beyond its ribosomal function, FAU is implicated as a pro-apoptotic regulator. medchemexpress.comgenecards.org The FUBI domain, in particular, is thought to mediate this activity. genecards.org Overexpression of FAU has been shown to increase apoptosis and caspase activity in certain cell lines, a function that appears to be conserved from early metazoans to humans. mdpi.comresearchgate.net The pro-apoptotic function of FAU may be mediated through its interaction with the pro-apoptotic protein Bcl-G. mdpi.com Given that apoptosis is a critical process for tissue homeostasis and tumor suppression, the regulation of this pathway by FAU highlights its importance in cell fate decisions.

Furthermore, FAU appears to play a role in cellular protein quality control. A high-throughput screening study identified FAU as a protein whose suppression rescued the function of the misfolded F508del-CFTR protein, which is the most common mutation causing cystic fibrosis. nih.gov The study revealed a preferential physical interaction between FAU and the mutant CFTR protein, leading to the latter's degradation. nih.gov This suggests that FAU is part of the cellular machinery that identifies and eliminates misfolded proteins, a crucial function for preventing cellular stress and maintaining protein homeostasis.

Table 2: Functional Consequences of this compound Interactions

Cellular ProcessFAU's RoleConsequence of Interaction/FunctionKey Interacting Partners
Ribosome Biogenesis & Protein SynthesisThe eS30 component is essential for the 40S ribosomal subunit. FAU processing (cleavage of FUBI) is required for 40S subunit maturation.Ensures proper assembly and function of ribosomes for protein translation. Impaired processing inhibits translation. elifesciences.orgOther ribosomal proteins, USP36. elifesciences.org
ApoptosisActs as a pro-apoptotic protein, likely mediated by the FUBI domain.Induces programmed cell death, contributing to tissue homeostasis and tumor suppression. genecards.orgmdpi.comBcl-G. mdpi.com
Protein Quality ControlParticipates in the degradation pathway of misfolded proteins.Promotes the degradation of mutant proteins like F508del-CFTR, preventing their accumulation. nih.govF508del-CFTR. nih.gov
AutophagyThe FUBI domain interacts with the p62/SQSTM1 adaptor protein.Links FAU to autophagy-mediated degradation pathways, which are crucial for clearing protein aggregates and damaged organelles. researchgate.netp62/SQSTM1. researchgate.net

Biochemical Functions and Mechanistic Roles of Fau Protein

The FAU (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed) gene product is a fascinating and multifunctional protein that sits at the crossroads of ribosome biogenesis and the ubiquitin-proteasome system. Initially identified as the cellular homolog of a sequence in a murine sarcoma virus, the FAU protein is synthesized as a fusion protein. This precursor consists of an N-terminal ubiquitin-like protein, FUBI, and a C-terminal small ribosomal protein, eS30. uniprot.org This unique structure necessitates post-translational processing to yield two distinct functional molecules, each with its own critical cellular roles.

Physiological Roles and Pathophysiological Implications of Fau Protein

Essential Roles of FAU Protein in Normal Cellular Physiology

This compound is integral to maintaining normal cellular functions, contributing to processes vital for cell viability and regulation. Its ubiquitous expression across various tissue types underscores its fundamental importance in cellular biology. nih.govwikipedia.orgwikipedia.org

Contribution to Cell Proliferation and Differentiation

Research indicates that FAU is involved in the regulation of cell growth and differentiation. nih.gov Studies exploring the knockdown of ribosomal protein L34 (RPL34) in osteosarcoma cells have suggested an association with the EIF3/FAU signaling pathway in controlling cell proliferation. hznu.edu.cnnih.gov This implies that FAU participates in the complex network of proteins governing the rate at which cells divide. While the precise mechanisms by which FAU influences differentiation are still being elucidated, its connection to ribosomal function and protein synthesis suggests a potential role in the significant changes in protein profiles that characterize cellular differentiation.

Maintenance of Cellular Homeostasis and Stress Responses

This compound is implicated in the maintenance of cellular homeostasis. citeab.com Its role in cellular stress responses has been highlighted by findings that silencing FAU expression can attenuate apoptosis induced by various cellular stressors, such as UV irradiation. citeab.comwikipedia.orgciteab.comguidetopharmacology.org This suggests that FAU is a component of the cellular machinery that responds to adverse conditions to either promote survival or initiate programmed cell death. Furthermore, studies examining neurological disorders like progressive supranuclear palsy have observed differential expression of FAU alongside genes associated with protein translation, the unfolded protein response, and endoplasmic reticulum (ER) stress, indicating its potential involvement in the cellular response to proteotoxic stress and the maintenance of protein homeostasis. nih.gov

Role in Apoptosis and Cell Survival Pathways

A significant body of research has established this compound as a critical regulator of apoptosis, or programmed cell death. citeab.comwikipedia.orgresearchgate.netnih.govciteab.comguidetopharmacology.orgsigmaaldrich.com It is widely recognized as a pro-apoptotic regulatory gene. citeab.comwikipedia.orgresearchgate.netnih.govciteab.comguidetopharmacology.orgsigmaaldrich.com Ectopic expression of FAU has been shown to increase basal apoptosis in various cell types. citeab.comwikipedia.orgciteab.comguidetopharmacology.org Conversely, reducing FAU levels through silencing techniques attenuates apoptosis triggered by cellular stress. citeab.comwikipedia.orgciteab.comguidetopharmacology.org

The pro-apoptotic activity of FAU is thought to be mediated, at least in part, through its interaction with the pro-apoptotic protein Bcl-G, a member of the Bcl-2 family. FUBI, the ubiquitin-like domain of FAU, can covalently modify Bcl-G. citeab.comwikipedia.orgciteab.com Experimental evidence demonstrates that the depletion of Bcl-G abolishes the stimulation of basal apoptosis by FAU, supporting a crucial downstream role for Bcl-G in the apoptosis-regulating function of FAU. wikipedia.orgciteab.com The observation that downregulation of FAU is linked to tumor progression and poor prognosis in various cancers further supports its role as a candidate tumor suppressor. citeab.comciteab.comsigmaaldrich.com Overexpression of FAU leads to cell death that can be counteracted by anti-apoptotic proteins like Bcl-2 or by inhibiting caspases, key executioners of apoptosis. wikipedia.orgguidetopharmacology.org While FAU's pro-apoptotic activity is evident, it appears to exhibit cell type-specific effects. fishersci.nl Evolutionary studies suggest that the pro-apoptotic function of FAU is an ancient biological mechanism, established early in the evolution of metazoans. sigmaaldrich.comfishersci.nl

Systemic and Organ-Specific Functions of this compound

Given its ubiquitous expression, this compound likely exerts systemic effects and plays roles in the function of various organs. nih.govwikipedia.orgwikipedia.org

Role in Developmental Biology (e.g., embryogenesis, organogenesis)

FAU is listed among genes involved in developmental processes. researchgate.net While direct detailed evidence of FAU's specific functions in human embryogenesis and organogenesis is limited in the provided literature, indirect links have been observed. For instance, a study in mice found that abnormal activity of 27-hydroxylase, leading to elevated levels of oxysterols like 7α-hydroxycholesterol, destabilizes FAU. This destabilization results in reduced protein synthesis and slowed cell cycling, which was associated with developmental issues such as respiratory distress syndrome in newborn mice. fishersci.fi This suggests that maintaining proper FAU levels and function, potentially through its role in ribosomal assembly and protein synthesis, is important for normal developmental processes. The broader context of developmental biology involves intricate cellular communication and differentiation, processes where a protein with a ubiquitin-like domain and a ribosomal component could potentially play a part, though specific mechanisms require further investigation.

Immunological Function and Inflammation Modulation (e.g., TNFα production, antimicrobial activity)

This compound has been implicated in modulating immune responses and possesses antimicrobial activities. FUBI, the ubiquitin-like domain of FAU, has been reported to be secreted by some immune system cell types in association with a T-cell receptor-alpha-like molecule, exhibiting immunomodulatory activity. atlasgeneticsoncology.org Furthermore, a protein identical to FAU-encoded ribosomal protein S30, termed ubiquicidin, has been isolated from mouse macrophages treated with interferon-gamma and demonstrates antimicrobial activity against various bacteria, including Listeria monocytogenes, Salmonella typhimurium, Escherichia coli, Staphylococcus aureus, and Yersinia enterocolitica. atlasgeneticsoncology.org

Research suggests a role for FAU in inflammation modulation. Studies have indicated an association between polymorphisms in the FAU gene and recurrent pregnancy loss, a condition linked to inflammation. atlasgeneticsoncology.org Additionally, MNSFβ (monoclonal nonspecific suppressor factor-β), which is also known as FAU, regulates TNFα production in human macrophages by interacting with RC3H1. frontiersin.org Dysfunction of MNSFβ in decidual macrophages has been associated with recurrent pregnancy loss and increased TNFα production, highlighting a potential role for FAU in inflammatory processes at the maternal-fetal interface. frontiersin.org The C-terminal portion of the protein encoded by FAU has also been shown to display antimicrobial activity against B. megaterium. nih.gov

Molecular Mechanisms of this compound Dysregulation in Disease Models (Pre-clinical Focus)

Dysregulation of this compound expression and function has been observed in various disease models, particularly in the context of cancer and neurodegenerative conditions.

Oncogenesis and Tumor Progression

FAU is considered a candidate tumor suppressor, and its dysregulation is frequently observed in various cancers, influencing oncogenesis and tumor progression in pre-clinical systems. atlasgeneticsoncology.orgnih.govnih.gov

Aberrant Expression Profiles in Cancer Models (e.g., prostate, breast, ovarian cancers)

Aberrant expression of FAU has been reported in several human cancers. Specifically, FAU gene expression has been shown to be downregulated in human breast, prostate, and ovarian tumors compared to normal tissues. atlasgeneticsoncology.orgnih.govnih.govresearchgate.net This downregulation is strongly associated with poor prognosis in breast cancer, supporting its putative tumor suppressor role. atlasgeneticsoncology.orgnih.govnih.govnih.govresearchgate.net

Interactive Table 1: Aberrant FAU Expression in Pre-clinical Cancer Models

Cancer TypeFAU Expression Level (compared to normal)Association with PrognosisSource
Breast CancerDownregulatedPoor prognosis atlasgeneticsoncology.orgnih.govnih.govnih.govresearchgate.net
Prostate CancerDownregulatedNot specified in sources atlasgeneticsoncology.orgnih.govnih.govresearchgate.net
Ovarian CancerDownregulatedRegulates carboplatin (B1684641) resistance atlasgeneticsoncology.orgnih.govnih.govresearchgate.net
Involvement in Cell Cycle Regulation and Metastasis in Pre-clinical Systems

FAU's involvement in cell cycle regulation and metastasis has been explored in pre-clinical systems. While the precise mechanisms are still being elucidated, its role as a ribosomal protein and its interaction with other cellular pathways suggest potential influence over cell proliferation and migration. Research indicates that dysregulation of proteins involved in cell cycle control, such as those regulated by ubiquitination, can contribute to sustained proliferation and genomic instability in cancer cells. frontiersin.org Although direct evidence linking FAU explicitly to metastasis in pre-clinical models within the provided context is limited, its association with poor prognosis in cancers like breast cancer, where metastasis is a key factor, suggests an indirect involvement. atlasgeneticsoncology.orgnih.govnih.govnih.govresearchgate.net Studies on other proteins, like MELK, which is also associated with poor prognosis in breast cancer and functionally interconnected with FAU and Bcl-G, have shown roles in regulating cell cycle progression, stem cell maintenance, and metastatic behavior in aggressive breast cancer subtypes. nih.govmdpi.com

This compound as a Regulator of Autophagy or Apoptosis in Cancer Models

This compound has been identified as a pro-apoptotic regulatory gene, and its ability to induce apoptosis is considered a key mechanism underlying its putative tumor suppressor function. atlasgeneticsoncology.orgnih.govnih.gov Failure of apoptosis is a fundamental aspect of cancer development. nih.govnih.gov

Pre-clinical studies have demonstrated that ectopic expression of FAU increases basal apoptosis in human T-cell lines and other cell lines. atlasgeneticsoncology.orgnih.gov Conversely, silencing of FAU gene expression can attenuate apoptosis induced by agents like ultraviolet-C irradiation. atlasgeneticsoncology.orgnih.gov This pro-apoptotic activity is suggested to be mediated, at least in part, through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family. atlasgeneticsoncology.orgnih.gov FUBI, the ubiquitin-like domain of FAU, can covalently modify Bcl-G, and knockdown of Bcl-G has been shown to ablate the stimulation of basal apoptosis by FAU in human cells. atlasgeneticsoncology.orgnih.gov

In ovarian cancer cell lines, overexpression of FAU has been shown to increase sensitivity to carboplatin-induced apoptosis, while down-regulation of FAU resulted in increased resistance to carboplatin-induced apoptosis. atlasgeneticsoncology.org These findings suggest a role for FAU in regulating chemoresistance in pre-clinical ovarian cancer models. atlasgeneticsoncology.org

While the direct regulation of autophagy by FAU is not explicitly detailed in the provided sources, autophagy is a cellular process that is often intertwined with apoptosis and plays a complex role in cancer. frontiersin.orgnih.govmdpi.com Autophagy can act as a tumor suppressor in early stages but may promote tumor survival and growth in established cancers. nih.govmdpi.com Proteins involved in ubiquitination, like FAU's FUBI domain, are known to play roles in regulating autophagy. frontiersin.org For instance, p62, a protein involved in autophagy, has been shown to sequester cytosolic proteins, including the ribosomal protein rpS30 precursor FAU and ubiquitin, into autophagosomes. researchgate.net Proteolysis within autophagosomes can generate antimicrobial peptides. researchgate.net This suggests a potential, albeit indirect, link between FAU and autophagy through its processing and the generation of downstream products.

Interactive Table 2: FAU's Role in Apoptosis in Pre-clinical Models

Cell Type/ModelFAU ManipulationEffect on ApoptosisMediating FactorSource
Human T-cell lines, 293T/17 cellsEctopic expressionIncreased basal apoptosisBcl-G atlasgeneticsoncology.orgnih.gov
Human T-cell lines, 293T/17 cellssiRNA silencingAttenuated UV-induced apoptosisBcl-G atlasgeneticsoncology.orgnih.gov
Ovarian cancer cell line (A2780cis, cisplatin-resistant)OverexpressionIncreased sensitivity to carboplatin-induced apoptosisNot explicitly stated, but likely involves apoptosis pathways atlasgeneticsoncology.org
Ovarian cancer cell line (A2780 parental)DownregulationIncreased resistance to carboplatin-induced apoptosisNot explicitly stated, but likely involves apoptosis pathways atlasgeneticsoncology.org

Metabolic Disorders

The involvement of this compound in metabolic disorders, such as those affecting glucose homeostasis and lipid metabolism, has been an area of investigation, particularly in animal models.

Infectious Diseases and Host-Pathogen Interactions

This compound, particularly its ribosomal protein S30 component, has demonstrated activity relevant to infectious diseases and host-pathogen interactions in experimental systems.

The C-terminal portion of the human FAU-encoded protein, corresponding to ribosomal protein S30, has been shown to exhibit antimicrobial activity against B. megaterium genecards.org. Further studies in the starry flounder (Platichthys stellatus), a model organism for studying immune responses in fish, identified S30FAU, the ortholog of mammalian FAU. This protein demonstrated antimicrobial activity against a range of bacteria tested and inhibited biofilm formation by Streptococcus parauberis in a concentration-dependent manner. These findings suggest a potential role for the S30 component of FAU in innate immunity and defense against bacterial pathogens.

Data on Antimicrobial Activity of S30FAU in Starry Flounder:

Pathogen TestedAntimicrobial ActivityBiofilm Inhibition (S. parauberis)
All bacteria testedYesNot applicable
Streptococcus parauberisYesConcentration-dependent inhibition

Note: Data extracted from search result.

Other Disease Associations in Model Organisms

Beyond neural and metabolic disorders, this compound has been associated with other disease states, with some insights gained from studies in model organisms and experimental systems.

FAU has been identified as a regulator of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) channel, specifically the F508del-CFTR mutation common in cystic fibrosis genecards.org. Experimental silencing of FAU in bronchial epithelial cells increased the targeting and function of F508del-CFTR at the plasma membrane. Mechanistic investigations suggested a preferential physical interaction between FAU and mutant CFTR, leading to the degradation of the latter genecards.org. This indicates a role for FAU in the cellular processing and degradation of misfolded CFTR protein in this experimental system.

While direct animal model data for recurrent pregnancy loss related to FAU was not found in the reviewed literature, human studies have associated dysfunction of MNSFbeta (FAU) in decidual macrophages with recurrent pregnancy loss genecards.org. The presence of the FAU rs769440 G allele has been observed at higher frequencies in patients experiencing recurrent pregnancy loss genecards.org. Furthermore, MNSFbeta has been shown to promote the proliferation and migration of human extravillous trophoblast cells, with decreased expression levels noted in patients with recurrent miscarriage genecards.org. These findings, although primarily from human subjects, suggest a potential link between FAU and reproductive health, aligning with the "recurrent pregnancy loss" example provided for this section focusing on model organisms.

FAU has also been identified among genes showing altered expression in the lung tissue of rats exposed to certain pesticides, suggesting potential involvement in respiratory responses to environmental toxins in this model organism mybiosource.com.

Methodological Approaches and Experimental Paradigms in Fau Protein Research

Genetic Manipulation Techniques for FAU Protein Study

Genetic manipulation is a cornerstone of functional genomics, allowing researchers to probe the specific roles of proteins like FAU by altering their expression or coding sequence.

The CRISPR/Cas9 system has revolutionized gene editing, offering a precise and efficient tool for creating gene knockouts (inactivating a gene) and knock-ins (inserting a new genetic sequence). While widespread direct knockout of the FAU gene in model organisms has not been extensively reported in the literature, a related application of CRISPR technology has been pivotal in understanding FAU's post-translational regulation.

In a study investigating the processing of the FUBI-eS30 fusion protein, CRISPR interference (CRISPRi) was employed. uniprot.orgelifesciences.orgplos.org CRISPRi uses a catalytically deactivated Cas9 (dCas9) protein fused to a transcriptional repressor domain. When guided by a specific single-guide RNA (sgRNA) to a gene's promoter, it can effectively block transcription. This approach was used to deplete the deubiquitinase USP36. The depletion of USP36 was shown to impair the cleavage of the FUBI-eS30 fusion protein, demonstrating that USP36 is a key protease in this process. uniprot.orgelifesciences.orgplos.org This use of CRISPRi serves as an example of how CRISPR technology can be applied to manipulate the cellular environment to study the function and processing of the this compound indirectly.

Knock-in strategies, which could involve inserting a reporter tag (like GFP) or a specific mutation into the endogenous FAU locus, represent a powerful future direction for FAU research. Such models would allow for precise tracking of the protein's localization and dynamics, as well as the functional consequences of specific mutations in a physiologically relevant context.

Gene silencing through RNA interference (RNAi) is a widely used technique to reduce the expression of a target protein and observe the resulting phenotype. Both small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) have been successfully used to study the cellular functions of the this compound.

siRNA-mediated knockdown of FAU has been instrumental in uncovering its diverse roles. For instance, downregulation of FAU using siRNA was found to inhibit apoptosis, suggesting a pro-apoptotic function for the protein. In another context, the knockdown of FAU was shown to increase the plasma membrane targeting and function of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, F508del-CFTR, indicating a role for FAU in protein degradation pathways.

shRNAs, which can be stably integrated into the genome for long-term gene silencing, have also been employed in high-throughput screening approaches. The DepMap portal, a database of cancer cell line dependencies, indicates that the FAU gene has been screened in hundreds of cell lines using multiple shRNAs, identifying it as a dependency in several of them. depmap.org This large-scale data provides valuable insights into the contexts in which FAU is essential for cell survival.

Table 1: Examples of Gene Silencing Approaches in this compound Research
ApproachTargetExperimental SystemObserved EffectReference
siRNAFAUHuman cell linesInhibited apoptosis
siRNAFAUHuman cell linesIncreased plasma membrane targeting and function of F508del-CFTR
shRNAFAU216 and 285 cancer cell linesIdentified as a six-sigma dependency in 7 cell lines depmap.org

Conditional gene expression systems, such as the tetracycline-inducible (Tet-On/Tet-Off) systems, allow for the temporal control of gene expression. nih.govvectorbuilder.comwikipedia.org These systems are particularly valuable when studying proteins like FAU, whose constitutive overexpression or knockdown might be toxic to cells. The Tet-On system, for example, allows for the induction of gene expression in the presence of an inducer molecule like doxycycline. nih.govbiorxiv.org

While specific studies detailing the use of Tet-On or Tet-Off systems for the this compound are not prominent in the available literature, this methodology is highly applicable. For instance, a doxycycline-inducible shRNA targeting FAU could be used to study the effects of its acute depletion, avoiding long-term compensatory mechanisms. Conversely, inducible expression of wild-type or mutant FAU could clarify its role in dynamic cellular processes like the cell cycle or response to stress.

Proteomic and Interactomic Analyses of this compound

Understanding the this compound requires not only studying the gene itself but also characterizing the protein's expression levels, modifications, and its network of interacting partners.

Mass spectrometry (MS) is a powerful analytical technique that has been fundamental in the identification and quantification of proteins in complex biological samples. Proteomic databases, such as UniProt, confirm that the this compound has been identified in numerous large-scale proteomic studies. uniprot.org These experiments typically involve the enzymatic digestion of proteins into smaller peptides, which are then separated and analyzed by a mass spectrometer. The resulting mass spectra provide a "fingerprint" that can be used to identify the original proteins from sequence databases.

Quantitative proteomics, often employing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, allows for the comparison of protein abundance across different conditions. This approach could be used, for example, to measure changes in this compound levels in response to cellular stress or in different disease states, providing insights into its regulation and function.

Identifying the proteins that physically interact with FAU is crucial for understanding its biological function. Affinity Purification-Mass Spectrometry (AP-MS) is a gold-standard technique for discovering protein-protein interactions. nih.govnih.govnih.gov In a typical AP-MS experiment, a tagged version of the "bait" protein (in this case, FAU) is expressed in cells. The bait protein and its binding partners are then purified from the cell lysate using an affinity matrix that specifically recognizes the tag. The purified protein complexes are then identified by mass spectrometry. embopress.org

A key study on FAU processing utilized a differential AP-MS approach. elifesciences.orgnih.gov Researchers expressed tagged wild-type FAU and a non-cleavable mutant version in HEK293 cells. By comparing the proteins that were enriched with the non-cleavable mutant versus the wild-type, they were able to identify the deubiquitinase USP36 as a specific interactor and the enzyme responsible for cleaving the FUBI-eS30 fusion. elifesciences.orgnih.gov This study highlights the power of AP-MS to identify not just stable interactors but also enzymes that transiently interact with their substrates.

Table 2: Identification of USP36 as a FAU Interactor via AP-MS
Bait ProteinExperimental SystemMethodologyKey Interactor IdentifiedReference
Wild-type and non-cleavable FUBI-eS30-StHAHEK293 cellsDifferential Affinity Purification-Mass Spectrometry (AP-MS)USP36 elifesciences.orgnih.gov

The results from such interactomic studies are essential for building protein-protein interaction networks, which can place FAU within broader cellular pathways and provide testable hypotheses about its function.

Yeast Two-Hybrid and Co-Immunoprecipitation Assays

The identification of protein-protein interactions is fundamental to elucidating the functional networks in which the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) protein participates. Yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP) are two powerful and widely used techniques to discover and validate these interactions.

The yeast two-hybrid system is a genetic method for detecting protein-protein interactions in vivo. It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In this system, the this compound (the "bait") is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This event drives the expression of a reporter gene, such as LacZ or HIS3, allowing for the selection and identification of interacting partners.

Co-immunoprecipitation is a biochemical technique used to isolate and identify proteins that are bound to a specific target protein within a cell lysate. thermofisher.com An antibody specific to the this compound is used to pull it out of solution, along with any proteins that are complexed with it. abcam.com These complexes are typically captured on beads coated with Protein A or Protein G. nih.gov After washing away non-specifically bound proteins, the entire complex is eluted and can be analyzed by methods such as Western blotting or mass spectrometry to identify the interacting partners. thermofisher.comabcam.com Co-IP is considered a gold-standard method for confirming protein-protein interactions within a cellular context. nih.gov

Through these and related approaches, a number of interacting partners for the this compound have been identified, highlighting its involvement in diverse cellular processes. For instance, functional studies have suggested a regulatory relationship between Fau and the pro-apoptotic protein Bcl-G. A physical interaction between FAU and mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) has also been reported, implicating FAU in protein degradation pathways. Large-scale protein interaction databases, such as BioGRID, have cataloged numerous potential interactors, suggesting a broad functional network for FAU. uniprot.org

Table 1: Selected Interacting Partners of this compound
Interacting ProteinPutative Function/ProcessMethod of Identification
Bcl-GApoptosis RegulationFunctional genomics (siRNA knockdown)
F508del-CFTRProtein degradation, Chaperone systemPhysical interaction studies
RC3H1Regulation of TNF-alpha productionInteraction studies
USP36Protease for FUBI-eS30 cleavageAffinity purification-mass spectrometry elifesciences.orgnih.gov

Structural Biology Techniques for this compound Analysis

Understanding the three-dimensional structure of the this compound is crucial for deciphering its function at a molecular level. Structural biology techniques provide atomic-resolution insights into the architecture of the FUBI (ubiquitin-like) domain, the eS30 (ribosomal protein S30) domain, and the unprocessed fusion protein, revealing details about its folding, surface properties, and interaction interfaces.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining high-resolution structures of proteins and their complexes. In X-ray crystallography, a purified protein is crystallized, and the diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map and, subsequently, the atomic model of the protein. Cryo-EM involves flash-freezing purified protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. youtube.com Sophisticated image processing software is then used to combine thousands of two-dimensional images of individual protein particles into a three-dimensional reconstruction. youtube.com

The ribosomal protein eS30 component of FAU is an integral part of the 40S small ribosomal subunit. wikipedia.orgusbio.net Consequently, its structure has been resolved in the context of the entire ribosome using both X-ray crystallography and, more recently, high-resolution cryo-EM. These studies have been instrumental in mapping the precise location of eS30 within the ribosome, defining its interactions with ribosomal RNA (rRNA) and other ribosomal proteins, and understanding its role in ribosome assembly and function. elifesciences.org Cryo-EM, in particular, has revolutionized structural biology by allowing the study of large, dynamic macromolecular complexes like the proteasome and ribosome in their near-native states. youtube.comnih.gov

Table 2: Publicly Available Structures Related to this compound
PDB IDDescriptionExperimental MethodOrganism
4V6XHuman 80S ribosomeCryo-Electron MicroscopyHomo sapiens
5A2QHuman 40S ribosomal subunitCryo-Electron MicroscopyHomo sapiens
2L7RSolution structure of the N-terminal ubiquitin-like domain of human this compoundSolution NMRHomo sapiens

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing an environment that closely mimics physiological conditions. wikipedia.orgbeilstein-journals.org Protein NMR does not require crystallization and can provide unique insights into protein flexibility, conformational changes, and binding events at an atomic level. wikipedia.orgyoutube.com The method relies on the quantum mechanical properties of atomic nuclei within a strong magnetic field. youtube.com By measuring the resonance frequencies of specific nuclei (typically ¹H, ¹³C, and ¹⁵N), one can determine the chemical environment of each atom and calculate inter-atomic distances to build a 3D model of the protein. youtube.com

NMR has been successfully applied to determine the solution structure of the N-terminal ubiquitin-like FUBI domain of the this compound (PDB ID: 2L7R). These studies are critical because the FUBI domain is expected to be flexible, either before or after cleavage from the eS30 domain. NMR can characterize this flexibility and map the binding interfaces with other proteins, such as the deubiquitinating enzymes responsible for processing the FAU fusion protein. elifesciences.org Techniques like hydrogen-deuterium exchange monitored by NMR can also reveal which parts of the protein are solvent-accessible versus buried or involved in stable hydrogen bonds. wikipedia.org

Advanced Imaging Modalities

Visualizing the subcellular localization and dynamics of the this compound in its native cellular environment is key to understanding its biological roles. Advanced imaging modalities, particularly fluorescence-based microscopy techniques, allow researchers to observe the protein in real-time within living cells.

Fluorescence Microscopy and Live-Cell Imaging

Fluorescence microscopy is an indispensable tool in cell biology for visualizing specific proteins. nih.gov This is often achieved by tagging the protein of interest, such as FAU, with a fluorescent protein like Green Fluorescent Protein (GFP) or its variants. nih.govyoutube.com The gene for the fluorescent tag is fused to the FAU gene, and the resulting chimeric protein is expressed in cells. youtube.com This allows for the direct visualization of FAU's distribution, trafficking, and co-localization with other cellular components in living cells over time (live-cell imaging). nih.govnih.gov

Live-cell imaging studies can track the journey of the this compound from its synthesis to its incorporation into the 40S ribosomal subunit. It can also be used to observe changes in FAU's localization in response to cellular stress, which is particularly relevant given its proposed role in apoptosis. maayanlab.cloud For instance, researchers can monitor whether FAU translocates to different cellular compartments, such as the nucleus or mitochondria, under specific conditions. Additionally, immunofluorescence, which uses fluorescently labeled antibodies to detect the endogenous protein in fixed cells, can provide a snapshot of the native protein's location. nih.gov

Super-Resolution Microscopy (e.g., STORM, PALM)

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts its resolution to approximately 200-250 nanometers. fau.de Super-resolution microscopy encompasses a suite of techniques that bypass this limitation, enabling visualization of cellular structures at the nanoscale. nih.govcam.ac.uk Methods like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) achieve this by sequentially activating and imaging sparse subsets of photoswitchable fluorescent molecules. researchgate.net By precisely localizing each molecule and computationally reconstructing the final image, these techniques can generate images with resolutions approaching 20-30 nanometers. fau.de

While specific applications of STORM or PALM to the this compound are not yet widely reported, these techniques hold immense potential for FAU research. Super-resolution microscopy could be used to visualize the precise arrangement of FAU's eS30 subunit within individual ribosomes with unprecedented detail. It could also be employed to study the spatial relationship between the FUBI domain and the ubiquitin-proteasome system machinery or to visualize potential FAU-containing protein complexes that are too small to be resolved by conventional microscopy. nih.govresearchgate.net

Biochemical and Biophysical Characterization

The biochemical and biophysical characterization of the Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (FAU) protein is fundamental to elucidating its molecular functions. These approaches allow for the in-depth study of its enzymatic activities, binding affinities, and interaction dynamics with other biomolecules.

Recombinant Protein Expression and Purification

The production of pure and functional this compound is a prerequisite for its biochemical and biophysical analysis. Recombinant expression in heterologous systems, followed by tailored purification strategies, is the standard approach to obtain sufficient quantities of the protein for in vitro studies.

A common method for producing recombinant this compound involves its expression in Escherichia coli. The human FAU gene, which encodes a fusion protein of the ubiquitin-like protein FUBI and the ribosomal protein S30, can be cloned into an expression vector. elifesciences.org For instance, a construct encoding His6-tagged FUBI-eS30 (FAU) allows for efficient purification using immobilized metal affinity chromatography (IMAC). elifesciences.org

The general workflow for recombinant this compound expression and purification from E. coli is as follows:

Transformation: The expression vector containing the FAU gene is transformed into a suitable E. coli strain, such as BL21(DE3).

Culture Growth: The transformed bacteria are grown in a nutrient-rich medium, typically Luria-Bertani (LB) broth, supplemented with an appropriate antibiotic to select for cells containing the plasmid.

Induction of Protein Expression: Once the bacterial culture reaches a specific optical density, gene expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

Cell Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation and lysed to release the cellular contents, including the recombinant this compound.

Purification: The this compound is then purified from the cell lysate. Given the presence of a His6-tag, IMAC is a highly effective primary purification step. The lysate is passed through a column containing nickel-nitrilotriacetic acid (Ni-NTA) resin, which specifically binds the His-tagged protein. After washing away unbound proteins, the recombinant this compound is eluted using a high concentration of imidazole. elifesciences.org

Further Purification (Optional): Depending on the required purity for downstream applications, additional chromatography steps such as size-exclusion chromatography or ion-exchange chromatography may be employed to remove any remaining contaminants.

StepDescriptionKey Reagents/Components
TransformationIntroduction of the FAU expression vector into E. coli.FAU expression plasmid, Competent E. coli cells (e.g., BL21(DE3))
Culture GrowthExpansion of the bacterial culture.LB broth, Antibiotics (e.g., ampicillin, kanamycin)
InductionInitiation of this compound expression.IPTG
Cell LysisDisruption of bacterial cells to release the protein.Lysis buffer, Lysozyme, Sonication
PurificationIsolation of the recombinant this compound.Ni-NTA resin, Wash buffer, Elution buffer (with imidazole)

In Vitro Enzymatic Assays and Binding Kinetics

The this compound is a fusion of the ubiquitin-like protein FUBI and the ribosomal protein S30. This fusion protein is subject to post-translational processing, where FUBI is cleaved from S30. genecards.org This cleavage is essential for the maturation of the 40S ribosomal subunit. elifesciences.org The deubiquitinase USP36 has been identified as the enzyme responsible for this processing. elifesciences.orgnih.gov

In vitro enzymatic assays can be designed to study this cleavage event and to characterize the enzymatic activity of USP36 towards the this compound. A typical assay would involve incubating purified recombinant this compound with purified recombinant USP36 and monitoring the cleavage of the fusion protein over time. The reaction products, FUBI and S30, can be visualized by SDS-PAGE and Western blotting. elifesciences.orgnih.gov

Beyond its role in ribosome biogenesis, the FUBI component of FAU has been implicated in apoptosis. nih.gov It has been shown to interact with and covalently modify the pro-apoptotic Bcl-2 family member, Bcl-G. nih.gov This suggests a potential enzymatic function of the FUBI domain, possibly acting as a protein modifier. Assays to investigate this could include co-immunoprecipitation experiments to confirm the interaction and mass spectrometry to identify the site of modification on Bcl-G.

The study of binding kinetics provides quantitative information about the strength and dynamics of the interaction between FAU and its binding partners. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time without the need for labels. nih.gov In a hypothetical SPR experiment to study the interaction between FAU and a binding partner (e.g., USP36 or Bcl-G), one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com From the resulting sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined, providing a comprehensive kinetic profile of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with biomolecular binding events. protocols.io In an ITC experiment, a solution of one molecule is titrated into a solution of its binding partner in a sample cell. The heat released or absorbed during the interaction is measured. protocols.io The resulting data can be used to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic signature of the interaction, offering insights into the driving forces behind the binding event. protocols.io

Computational Modeling and Bioinformatics Approaches

Computational modeling and bioinformatics provide powerful in silico tools to complement experimental studies of the this compound. These approaches can be used to predict the three-dimensional structure of FAU, model its interactions with other proteins, and analyze its gene expression patterns to infer its functional roles in various biological pathways.

Predictive Modeling of Protein Structure and Interactions

The three-dimensional structure of a protein is crucial for its function. While experimental methods like X-ray crystallography and cryo-electron microscopy are the gold standard for structure determination, computational methods can provide valuable structural models, especially for proteins that are difficult to crystallize.

Protein Structure Prediction: The AlphaFold Protein Structure Database, which utilizes a deep learning-based algorithm, provides a predicted 3D structure for the human this compound (UniProt accession number P62861). uniprot.orgebi.ac.uk This model can serve as a starting point for further computational studies, such as molecular docking and molecular dynamics simulations, to investigate the structural basis of FAU's function and interactions.

Protein-Protein Interaction Modeling: Given the known interaction between the FUBI domain of FAU and the pro-apoptotic protein Bcl-G, computational modeling can be employed to predict the binding interface and the key residues involved in this interaction. nih.gov Docking algorithms can be used to generate models of the FAU-Bcl-G complex. These models can then be refined and validated using molecular dynamics simulations to assess the stability of the predicted complex and to identify the critical interactions that mediate binding. Such computational predictions can guide the design of site-directed mutagenesis experiments to experimentally validate the predicted binding interface.

Gene Expression Data Analysis and Pathway Mapping

Analyzing gene expression data from large-scale datasets, such as The Cancer Genome Atlas (TCGA), can provide insights into the role of FAU in different physiological and pathological contexts, particularly in cancer. nih.gov Bioinformatics tools like GEPIA (Gene Expression Profiling Interactive Analysis) can be used to analyze the differential expression of the FAU gene between tumor and normal tissues and to correlate its expression with patient survival. cancer-pku.cn

Studies have shown that FAU expression is downregulated in several cancers, including breast, prostate, and ovarian cancer, and this downregulation is associated with a poor prognosis. nih.gov Furthermore, co-expression network analysis in high-grade glioma has identified FAU as one of ten key genes associated with CD8+ T cell infiltration, suggesting a role in the tumor immune microenvironment. nih.gov

Pathway Mapping: By integrating information about FAU's interacting partners and its gene expression patterns, it is possible to map the signaling pathways in which FAU is involved. The known roles of FAU in ribosome biogenesis and apoptosis provide two key pathways for investigation. elifesciences.orgnih.gov

Ribosome Biogenesis Pathway: As the precursor to the ribosomal protein S30, FAU is intrinsically linked to the intricate process of ribosome synthesis. The cleavage of FUBI from S30 by USP36 is a critical step in the maturation of the 40S ribosomal subunit. elifesciences.org Pathway mapping can help to visualize the temporal and spatial regulation of this event within the broader context of ribosome assembly.

Apoptosis Pathway: The interaction of the FUBI domain with Bcl-G places FAU within the apoptosis signaling network. nih.gov The pro-apoptotic activity of FAU is thought to be mediated through its modulation of Bcl-G function. nih.gov Mapping this interaction within the larger Bcl-2 family interaction network can help to elucidate the specific mechanism by which FAU contributes to the regulation of programmed cell death.

Computational ApproachApplication to this compound ResearchKey Findings/Potential Insights
Protein Structure PredictionGeneration of a 3D model of the this compound.Provides a structural framework for understanding FAU function and designing further experiments.
Protein-Protein Interaction ModelingPredicting the binding interface between FAU (FUBI) and Bcl-G.Identifies key residues involved in the interaction, guiding site-directed mutagenesis studies.
Gene Expression AnalysisAnalyzing FAU expression in cancer datasets (e.g., TCGA).Reveals downregulation of FAU in several cancers and its correlation with poor prognosis.
Pathway MappingIntegrating interaction and expression data to place FAU in signaling pathways.Elucidates the role of FAU in ribosome biogenesis and apoptosis.

Evolutionary Conservation Analysis and Ortholog Identification

The study of the this compound's evolutionary history and the identification of its orthologs across different species are fundamental to understanding its conserved biological functions. Researchers employ a variety of computational and experimental approaches to trace the evolutionary trajectory of FAU, assess the degree of its conservation, and accurately identify its counterparts in other organisms.

Evolutionary Conservation Analysis

Evolutionary conservation analysis of the this compound primarily involves computational methods to compare its amino acid sequence and gene structure across a range of species. These analyses have revealed that the unique fusion structure of FAU, comprising an N-terminal ubiquitin-like (FUBI) domain and a C-terminal ribosomal protein S30 (RPS30) domain, is a highly conserved feature throughout metazoan evolution, from sponges to humans nih.gov.

A common methodological approach begins with the retrieval of this compound sequences from various species from publicly available databases such as NCBI and UniProt uniprot.org. These sequences are then subjected to multiple sequence alignment (MSA) using tools like CLUSTALW or Clustal Omega nih.govebi.ac.ukmegasoftware.net. MSA arranges the sequences to identify regions of similarity that are indicative of structural, functional, and evolutionary relationships. The resulting alignments are often visualized to highlight conserved residues and domains.

Following MSA, phylogenetic analysis is typically performed to infer the evolutionary relationships between the FAU orthologs. Software packages like MEGA (Molecular Evolutionary Genetics Analysis) are frequently used for this purpose megasoftware.netnih.gov. A common method is the construction of a phylogenetic tree using statistical approaches such as the Maximum Likelihood method. The reliability of the branching patterns in the phylogenetic tree is often assessed using bootstrap analysis, a statistical method that involves repeated sampling of the data researchgate.net. For instance, a study on the evolutionary history of a particular gene family might use the Maximum Parsimony method in MEGA X with 300 bootstrap replicates to construct a consensus tree researchgate.net.

Conservation analysis of the this compound has shown that the RPS30 domain is more highly conserved than the FUBI domain nih.gov. However, specific motifs within the FUBI domain, such as the G-G dipeptide motif involved in bond formation, are conserved across all analyzed metazoans nih.gov. Quantitative analyses of sequence identity and similarity provide further insights into the degree of conservation. For example, the this compound from the marine sponge Suberites domuncula shares 61% amino acid sequence identity and 78% sequence similarity with human FAU nih.gov.

Ortholog Identification

The accurate identification of orthologs—genes in different species that evolved from a common ancestral gene through speciation—is crucial for transferring functional information from model organisms to humans. The process of identifying FAU orthologs typically involves a combination of sequence similarity-based and phylogeny-based methods, often supplemented with synteny analysis.

Sequence Similarity-Based Approaches: The most straightforward method for identifying potential orthologs is based on sequence similarity searches. Tools like BLAST (Basic Local Alignment Search Tool) are used to compare a query FAU sequence against entire proteomes of other species stackexchange.comyoutube.com. A common strategy is the "Reciprocal Best Hit" (RBH) method. In this approach, if a BLAST search using human FAU as a query identifies a top-scoring hit in the mouse proteome, and a reciprocal BLAST search using that mouse protein as a query identifies human FAU as the top hit, the two proteins are considered putative orthologs.

Phylogeny-Based Approaches: While sequence similarity is a good indicator, phylogenetic analysis provides a more robust framework for distinguishing orthologs from paralogs (genes that arise from duplication events within a genome). By constructing a phylogenetic tree of the FAU gene family, researchers can infer whether a gene pair diverged due to a speciation event (orthologs) or a gene duplication event (paralogs). Several databases, such as Ensembl and the NCBI Orthologs database, provide pre-computed phylogenetic trees and orthology predictions for a wide range of genes, including FAU .

Synteny Analysis: Synteny, the conservation of gene order on chromosomes between different species, serves as a powerful secondary line of evidence to support orthology predictions nih.govnih.govbiorxiv.org. If the genes flanking the FAU gene in one species are also found flanking the putative FAU ortholog in another species, it provides strong evidence that they are indeed true orthologs. This method helps to resolve ambiguous cases, particularly in gene families with multiple paralogs. Automated tools and databases are available to perform synteny analysis across multiple genomes fao.orgresearchgate.net.

These methodological approaches are often integrated into a comprehensive pipeline for this compound research. For instance, a researcher might start with a BLAST search to identify potential orthologs, followed by multiple sequence alignment and phylogenetic tree construction to confirm the evolutionary relationships. Finally, synteny analysis could be employed to provide additional confidence in the ortholog assignments, especially for distantly related species. The combination of these methods ensures a high degree of accuracy in identifying FAU orthologs, which is essential for comparative genomics and the study of its conserved functions.

Studies on the evolutionary conservation of FAU have revealed that its fundamental role as a fusion protein is a key characteristic that has been maintained throughout the animal kingdom. The pro-apoptotic activity of FAU, for example, has been observed in both human cells and in cells transfected with the FAU ortholog from the marine sponge Suberites domuncula, suggesting that this function was established early in metazoan evolution nih.gov. The differential conservation of the FUBI and RPS30 domains may reflect their distinct functional roles, with the RPS30 domain being essential for the fundamental process of translation and the FUBI domain potentially involved in more specialized regulatory functions nih.gov. The identification of FAU orthologs in a wide range of organisms, from invertebrates to vertebrates, has been facilitated by numerous genome sequencing projects and the development of sophisticated bioinformatics tools and databases genecards.orgensembl.org. These resources allow researchers to efficiently retrieve and analyze FAU sequences, contributing to a deeper understanding of its evolutionary history and conserved biological importance.

Data Tables

Table 1: Sequence Similarity of this compound Orthologs to Human FAU

OrganismCommon NameSequence Identity (%)Sequence Similarity (%)
Suberites domunculaMarine Sponge6178
Caenorhabditis elegansNematode4762
Drosophila melanogasterFruit Fly5068

Table 2: Key Bioinformatic Tools and Databases in this compound Research

Tool/DatabaseApplication in FAU ResearchPrimary Function
NCBI GeneRetrieval of FAU gene and protein sequences, ortholog information. Sequence database
UniProtAccess to curated this compound sequences and functional annotations. uniprot.orgProtein sequence and function database
Clustal OmegaMultiple sequence alignment of FAU orthologs. ebi.ac.ukSequence alignment
MEGAPhylogenetic analysis of the FAU gene family. megasoftware.netnih.govMolecular evolutionary genetics analysis
EnsemblIdentification of FAU orthologs and synteny visualization. Genome database
OrthoDBCatalog of orthologous genes for FAU. orthodb.orguniprot.orgOrthology database

Current Challenges and Future Trajectories in Fau Protein Research

Elucidating the Full Spectrum of FAU Protein Functions

A primary challenge in FAU research is to move beyond its currently known roles and map the complete spectrum of its biological functions. The FAU gene product is initially synthesized as a precursor protein that is cleaved to release the FUBI domain and the RPS30 protein. fau.edu The functions of both of these products, as well as the precursor itself, are still being uncovered.

Known and Investigated Functions of FAU and its Products:

ComponentEstablished/Proposed FunctionKey Research Findings
FAU (fusion protein) Pro-apoptotic regulatorOverexpression enhances apoptosis in several cell types. nih.gov Downregulation is associated with resistance to carboplatin (B1684641) in ovarian cancer. nih.gov
FUBI (ubiquitin-like domain) Post-translational modification ("Fubylation"), Regulation of apoptosis, Potential role in Hippo signaling pathwayThe FUBI domain can be transferred to target proteins like Bcl-G. nih.gov Recent evidence points to a ubiquitin-like conjugation system termed "fubylation" that can regulate the Hippo pathway. researchgate.net Overexpression of the FUBI domain alone has been shown to transform human osteogenic sarcoma cells. nih.gov
RPS30 (ribosomal protein S30) Ribosome biogenesis and function, Antimicrobial activity, Innate immunityAs a component of the 40S ribosomal subunit, it is essential for protein translation. fau.edu The cleaved RPS30 protein exhibits potent, selective antimicrobial activity against a broad spectrum of bacteria by causing membrane depolarization. researchgate.netarxiv.org It is also implicated in the innate immune response. mdpi.com

While its roles in apoptosis and ribosome biology are well-documented, the antimicrobial and immune-regulatory functions of the cleaved RPS30 domain are an area of active investigation. mdpi.comnih.gov The precise mechanism by which RPS30 exerts its bactericidal effects, believed to involve membrane depolarization, requires further detailed study. researchgate.net Furthermore, the full range of cellular targets for "fubylation" by the FUBI domain and the functional consequences of this modification are largely unknown, representing a significant knowledge gap. researchgate.net

Deciphering the Regulatory Complexity of this compound Networks

The regulation of FAU expression, processing, and function is intricate and not yet fully understood. The cleavage of the FAU precursor is a critical regulatory step, controlled by the deubiquitinases USP36 and USP16, which are essential for the maturation of the 40S ribosomal subunit. nih.govelifesciences.org However, the upstream signals that modulate the activity of these deubiquitinases on FAU are not well defined.

At the transcriptional level, several transcription factor binding sites have been identified in the FAU gene promoter, including AP-1, ATF, and FOXO4, suggesting a complex interplay of signaling pathways in controlling its expression. researchgate.net The post-translational modification landscape of FAU and its products is also an area requiring deeper investigation. While cleavage is the most prominent modification, other modifications such as phosphorylation and glycosylation have been predicted and could play significant roles in regulating FAU's diverse functions. researchgate.net

Mapping the complete FAU interactome is crucial for understanding its network-level functions. While some interacting partners, such as the pro-apoptotic protein Bcl-G, have been identified, a comprehensive, systemic analysis of the protein-protein interaction network for both the full-length FAU and its cleaved products is needed. nih.gov

Bridging Fundamental Discoveries to Mechanistic Insights in Disease Models

FAU has been implicated in several human diseases, most notably cancer and cystic fibrosis. However, translating these associations into detailed mechanistic understandings within relevant disease models remains a key challenge.

FAU's Role in Selected Pathologies:

DiseaseFAU's ImplicationMechanistic Insights
Breast Cancer Downregulation of FAU is associated with poor patient prognosis. worktribe.comresearchgate.netReduced FAU expression inhibits apoptosis, potentially through its regulation of Bcl-G. worktribe.comresearchgate.net
Ovarian Cancer Reduced FAU expression is linked to resistance to platinum-based chemotherapy. nih.govOverexpression of FAU can re-sensitize resistant ovarian cancer cells to carboplatin-induced apoptosis. nih.gov
Cystic Fibrosis FAU interacts with the mutant CFTR protein (F508del-CFTR), leading to its degradation. nih.govKnockdown of FAU increases the plasma membrane targeting and function of F508del-CFTR. nih.gov
Osteosarcoma Overexpression of FAU, particularly the FUBI domain, can transform human osteogenic sarcoma cells. nih.govThis suggests a potential oncogenic role in certain contexts, contrasting with its tumor suppressor function in other cancers. nih.gov

In breast and ovarian cancers, downregulation of FAU is linked to a poor prognosis and chemotherapy resistance. nih.govnih.gov Restoring FAU expression or function could be a potential therapeutic strategy. nih.gov In cystic fibrosis, FAU has been identified as a negative regulator of the most common mutant form of the CFTR protein. nih.gov This suggests that inhibiting FAU could be a therapeutic approach to rescue mutant CFTR function. The seemingly contradictory roles of FAU as a tumor suppressor in some cancers and a potential oncogene in others (e.g., osteosarcoma) highlight the context-dependent nature of its function and the need for further investigation in specific disease models. nih.govnih.gov The potential involvement of FAU in neuroinflammatory or neurodegenerative diseases is an area that is currently underexplored and warrants investigation. fau.edunews-medical.net

Development of Novel Experimental Tools and Model Systems

Advancing FAU research is contingent on the development and application of specific and robust experimental tools. While general molecular biology techniques are available, there is a need for more specialized reagents and models.

Antibodies: A range of polyclonal and monoclonal antibodies targeting different epitopes of the this compound are commercially available and have been used in applications like Western blotting, immunohistochemistry, and ELISA. biocompare.comabbexa.com The development of highly specific antibodies that can distinguish between the full-length FAU, free FUBI, and RPS30 would be invaluable for studying the processing and distinct functions of these components.

Gene Editing Technologies: CRISPR-Cas9 and RNA interference (siRNA) have been effectively used to knock down or knock out the FAU gene to study its function in various cell lines. worktribe.comexlibrisgroup.comnih.govgenecards.org These tools are crucial for functional genomics screens to identify genes that interact with FAU or are involved in the same pathways.

Animal Models: While FAU orthologs exist in various species, including mice and rats, detailed phenotypic analyses of FAU knockout or conditional knockout animal models are not extensively reported in the currently available literature. biocompare.com The development of such models would be critical for understanding the in vivo roles of FAU in development, health, and disease.

Emerging Research Frontiers and Interdisciplinary Collaborations

The future of FAU research lies in exploring new biological contexts and fostering collaborations between different scientific fields. The dual functionality of its cleaved products—one a core component of the translational machinery and the other a potential signaling molecule and antimicrobial peptide—positions FAU at the intersection of protein synthesis, innate immunity, and cell death pathways.

Emerging frontiers for FAU research include:

Fubylation as a Novel Post-Translational Modification: The recent characterization of FUBI-mediated protein conjugation, or "fubylation," opens up an entirely new field of study. researchgate.net Identifying the enzymes responsible for this process (the "writers," "erasers," and "readers" of fubylation) and the full repertoire of fubylated substrates will be a major research endeavor. researchgate.netresearchgate.net

FAU in Host-Pathogen Interactions: The antimicrobial properties of RPS30 suggest a role for FAU in the defense against infections. mdpi.com Interdisciplinary research involving molecular biologists, immunologists, and microbiologists could elucidate how FAU contributes to the innate immune response and whether pathogens have evolved mechanisms to counteract its effects.

FAU as a Therapeutic Target: The involvement of FAU in cancer drug resistance and cystic fibrosis makes it an attractive target for therapeutic intervention. nih.govnih.govnih.gov Collaborative efforts between academic researchers and pharmaceutical companies will be essential to develop strategies to modulate FAU activity for therapeutic benefit.

Addressing the current challenges in FAU research will require a multidisciplinary approach, integrating proteomics, structural biology, immunology, and clinical research. Such collaborations will be key to unlocking the full biological significance of this unique fusion protein and its potential for therapeutic applications.

Q & A

Q. What multi-omics approaches elucidate FAU’s role in cancer metastasis?

  • Methodological Answer : Combine single-cell RNA-seq (scRNA-seq) to map FAU expression heterogeneity with spatial proteomics (e.g., Imaging Mass Cytometry). Correlate with metabolomic profiling (LC-MS) to identify FAU-associated metabolic rewiring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.